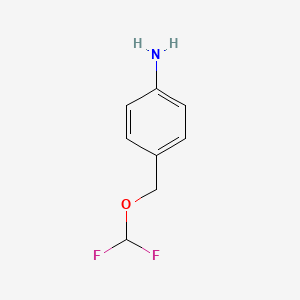

4-(Difluoromethoxymethyl)aniline

CAS No.:

Cat. No.: VC18256857

Molecular Formula: C8H9F2NO

Molecular Weight: 173.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F2NO |

|---|---|

| Molecular Weight | 173.16 g/mol |

| IUPAC Name | 4-(difluoromethoxymethyl)aniline |

| Standard InChI | InChI=1S/C8H9F2NO/c9-8(10)12-5-6-1-3-7(11)4-2-6/h1-4,8H,5,11H2 |

| Standard InChI Key | DJOGDYFIJQWBDG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1COC(F)F)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

4-[(Difluoromethoxy)methyl]aniline belongs to the class of fluorinated aniline derivatives. Its structure features a difluoromethoxy group (-O-CF₂H) attached to a methylene bridge (-CH₂-), which is para-substituted on the aniline ring. This arrangement introduces significant polarity and electron-withdrawing effects, influencing its reactivity in chemical transformations .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 4-[(difluoromethoxy)methyl]aniline |

| Molecular Formula | C₈H₉F₂NO |

| Molecular Weight | 173.16 g/mol |

| CAS Registry Number | 49658-26-6 |

| SMILES Notation | NC1=CC=C(C=C1)COC(F)F |

The compound’s SMILES notation (NC1=CC=C(C=C1)COC(F)F) highlights the connectivity of the difluoromethoxy-methyl group to the aromatic ring .

Synthesis and Industrial Production

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| 1 | HCHO, HCl, ZnCl₂ (catalyst) | 4-(Chloromethyl)aniline |

| 2 | HO-CF₂H, K₂CO₃, polar aprotic solvent | Target Compound |

Industrial production would optimize these steps for scalability, focusing on minimizing byproducts such as over-alkylated derivatives or unreacted intermediates.

Applications in Research and Industry

Pharmaceutical Intermediates

The difluoromethoxy group enhances metabolic stability and lipophilicity, making this compound a candidate for drug discovery. It may serve as a building block for:

-

Kinase inhibitors: Fluorinated aromatic amines are prevalent in anticancer agents targeting ATP-binding sites .

-

Antiviral agents: The electron-withdrawing nature of the substituent could improve binding to viral proteases.

Agrochemical Development

In agrochemistry, the compound’s stability under environmental conditions supports its use in:

-

Herbicides: Modulating auxin-like activity through structural analogs.

-

Pesticides: Enhancing penetration through insect cuticles via fluorinated motifs .

| Hazard Type | Precautionary Measures |

|---|---|

| Dermal Exposure | Wear chemical-resistant gloves |

| Inhalation | Use fume hoods or respirators |

| Storage | Cool, dry environment away from oxidizers |

| Supplier | Location | Contact Information |

|---|---|---|

| UkrOrgSynthesis Ltd. | Ukraine | Tel: +380-44-531-9497 |

| Email: y.barysheva@ukrorgsynth.com |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume